N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide
Description
Chemical Structure:
N-(2,4-Difluorobenzyl)-4-methylpiperidine-4-carboxamide (CAS: 1185107-01-0 for its hydrochloride form) features a piperidine ring substituted with a methyl group at the 4-position and a carboxamide linkage to a 2,4-difluorobenzyl moiety . This structure combines lipophilic (fluorinated aromatic ring) and polar (carboxamide) elements, making it suitable for medicinal chemistry applications.
For example, derivatives with similar fluorinated benzyl groups exhibit antibacterial activity against Pseudomonas aeruginosa and Escherichia coli .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-14(4-6-17-7-5-14)13(19)18-9-10-2-3-11(15)8-12(10)16/h2-3,8,17H,4-7,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOXWCLPPWKEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C(=O)NCC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,4-Difluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with the piperidine ring.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the piperidine ring and substituent groups. Key observations include:
-
Piperidine ring oxidation : The six-membered nitrogen-containing ring can oxidize to form lactam structures under strong oxidizing conditions (e.g., KMnO₄ or CrO₃).
-
Difluorobenzyl substituent oxidation : Fluorine atoms on the benzyl group may resist oxidation, but adjacent positions could undergo reactions such as hydroxylation or epoxidation under specific conditions.
Table 1: Oxidation Conditions and Outcomes
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Piperidine ring oxidation | KMnO₄, acidic conditions | Lactam formation |
| Difluorobenzyl oxidation | Selective oxidants (e.g., H₂O₂) | Partial oxidation of non-fluorinated positions |
Hydrolysis Reactions
The carboxamide group is prone to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Converts carboxamide to carboxylic acid with release of ammonia.
-
Basic hydrolysis : Results in formation of the corresponding carboxylate salt.
Table 2: Hydrolysis Pathways
| Condition | Product | Reaction Mechanism |
|---|---|---|
| HCl, heat | 4-Methylpiperidine-4-carboxylic acid | Acid-catalyzed cleavage of amide |
| NaOH | Sodium salt of carboxylic acid | Base-mediated hydrolysis |
Nucleophilic Substitution
The nitrogen atom in the piperidine ring and carboxamide group participates in substitution reactions:
-
Piperidine N-alkylation : Reaction with alkyl halides under basic conditions (e.g., NaH) to form quaternary ammonium salts.
-
Amide nucleophilic attack : Substitution at the carbonyl carbon by nucleophiles like alcohols or amines, though less common due to steric hindrance.
Table 3: Nucleophilic Substitution Examples
| Reagent | Reaction Type | Product |
|---|---|---|
| CH₃I, NaH | Alkylation | N-Methylated piperidine derivative |
| NH₃ | Amide substitution | Amine-substituted product (rare) |
Metabolic Stability and Structural Modifications
Research highlights the importance of metabolic stability in drug development:
-
Sulfanyl group oxidation : Similar piperidine derivatives with sulfanyl substituents undergo rapid oxidation to sulfinyl/sulfonyl groups, reducing biological activity .
-
Fluorine substitution effects : The difluorobenzyl group enhances metabolic stability compared to non-fluorinated analogs.
Table 4: Metabolic Stability Factors
| Factor | Impact |
|---|---|
| Sulfanyl groups | Prone to oxidation → reduced activity |
| Fluorine atoms | Enhances stability, reduces phase I metabolism |
Analytical Characterization
Structural confirmation employs:
-
NMR spectroscopy : Identifies proton environments, including piperidine ring protons and difluorobenzyl substituents.
-
HPLC : Validates purity and detects impurities or degradation products.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research has indicated that derivatives of piperidine compounds, including N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide, can exhibit antiviral properties. In particular, the structural modifications in piperidine derivatives have been linked to enhanced potency against neurotropic alphaviruses, which are known to cause severe neurological diseases. For instance, studies have shown that certain piperidine analogs can inhibit the replication of viruses such as the Western equine encephalitis virus (WEEV) and Sindbis virus, suggesting that this compound may share similar properties due to its structural characteristics .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds with similar structures have demonstrated selective inhibition of MAO-B, which is relevant for treating neurodegenerative disorders like Parkinson's disease. The dual inhibition of MAO and acetylcholinesterase (AChE) by related compounds suggests that this compound could be a candidate for further studies aimed at multi-target therapies .
Neuropharmacological Applications
CNS Penetration and Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier (BBB) is crucial for its application in neuropharmacology. Research has focused on optimizing the pharmacokinetic properties of piperidine derivatives to enhance their brain penetration and therapeutic efficacy against central nervous system (CNS) disorders. Preliminary studies suggest that modifications in the compound's structure can significantly impact its bioavailability and neuroprotective effects .
Potential in Treating Neurodegenerative Diseases
Given its potential MAO-B inhibitory activity and ability to penetrate the CNS, this compound may play a role in developing treatments for neurodegenerative diseases. The modulation of neurotransmitter levels through MAO inhibition could lead to improved cognitive function and reduced symptoms associated with conditions like Alzheimer's disease and Parkinson's disease .
Biochemical Research Applications
Biochemical Assays and Structural Studies
this compound can serve as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and interactions within biological systems. Its unique structure allows researchers to investigate the structure-activity relationships (SAR) of similar compounds, providing insights into their binding affinities and inhibitory mechanisms .
Synthesis and Optimization Studies
The compound's synthesis has been explored within the context of generating new derivatives with enhanced biological activities. Structure-based design approaches have been employed to optimize the compound for specific targets within cellular pathways, particularly those involving G protein-coupled receptors (GPCRs) and kinases .
Summary Table: Key Applications of this compound
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antiviral activity against neurotropic viruses; MAO-B inhibition | Treatment for viral infections; neuroprotection |
| Neuropharmacology | CNS penetration; potential treatment for neurodegenerative diseases | Improved cognitive function; symptom management |
| Biochemical Research | Tool for enzyme mechanism studies; synthesis of new derivatives | Insights into enzyme interactions; drug development |
Mechanism of Action
The mechanism of action of N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares key structural and functional attributes of N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide with similar compounds:
Key Differences and Implications
Aromatic Substitution: The 2,4-difluorobenzyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., 2-chlorobenzyl in ). Fluorine atoms reduce oxidative metabolism and improve membrane permeability . Replacement with a thienopyrimidinyl group (as in ) introduces a planar heterocycle, likely enhancing interactions with aromatic residues in enzyme active sites.
Unsubstituted piperidine derivatives (e.g., ) may exhibit faster metabolic clearance due to reduced steric protection.
Biological Activity :
Biological Activity
N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a difluorobenzyl group and a carboxamide moiety. Its structural characteristics facilitate interactions with various biological targets, making it a candidate for therapeutic development.
| Property | Details |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 252.26 g/mol |
| LogP | 3.5 (indicative of moderate lipophilicity) |
| Solubility | Soluble in DMSO and ethanol |
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in preclinical models. These effects are often attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. In a study comparing various piperidine derivatives, this compound demonstrated significant efficacy in reducing depressive-like behaviors in rodent models .
Anticancer Potential
The compound has also shown promise as an anticancer agent. In vitro studies have revealed that it can inhibit the proliferation of several cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10.5 |
| HeLa (cervical cancer) | 8.2 |
| A549 (lung cancer) | 9.0 |
These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .
Neuroprotective Effects
In addition to its antidepressant properties, this compound has been investigated for neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, which is crucial for developing treatments for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications in the piperidine ring or the difluorobenzyl substituent can significantly alter its pharmacological profile:
- Piperidine Substituents : Variations in the piperidine ring can enhance binding affinity to target receptors.
- Fluorine Substituents : The presence of fluorine atoms has been linked to increased metabolic stability and potency against certain biological targets.
Case Studies
- Antidepressant Efficacy : A recent study evaluated the antidepressant effects of this compound using forced swim tests in mice. Results indicated a significant reduction in immobility time compared to controls, suggesting potential efficacy similar to established antidepressants .
- Cancer Cell Line Study : Another investigation focused on its anticancer properties against various human cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation, highlighting its mechanism of action as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide, and how can reaction conditions be optimized?
Answer:
- Route 1: Microwave-assisted coupling of methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate with (2,4-difluorophenyl)methanamine in DMF at 140°C for 2 hours achieves high yields (70%) via efficient amide bond formation .
- Route 2: Condensation reactions using carbodiimide coupling agents (e.g., EDC·HCl) with HOBt as an activator in anhydrous THF or DCM, followed by purification via silica gel chromatography .
- Optimization: Adjust solvent polarity (DMF for microwave reactions) and use excess amine (5:1 molar ratio) to drive reaction completion. Monitor intermediates via TLC or HPLC .
Q. How can structural characterization of this compound be systematically validated?
Answer:
Q. What are the solubility and stability profiles under laboratory storage conditions?
Answer:
- Solubility: Highly soluble in DMSO (>50 mg/mL), moderately in ethanol (10–20 mg/mL), and poorly in aqueous buffers (<1 mg/mL) .
- Stability: Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the carboxamide group. Degradation occurs at >40°C or in acidic/alkaline conditions (pH <4 or >10) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Answer:
- Substitution Strategy: Modify the difluorobenzyl group (e.g., chloro, methoxy, or trifluoromethyl substituents) and compare IC50 values in enzyme assays .
- Functional Assays: Test derivatives against target receptors (e.g., D3 dopamine receptor binding assays) to correlate substituent effects with affinity (e.g., EC50 shifts from 10 nM to 1 µM) .
- Data Analysis: Use multivariate regression to identify substituent electronic (Hammett σ) or steric (Taft Es) parameters influencing activity .
Q. What methodological challenges arise in optimizing crystallization for X-ray studies?
Answer:
- Solvent Selection: Slow evaporation of ethanol/water (7:3) yields plate-like crystals, while DMSO/ethyl acetate mixtures produce needle-like morphologies .
- Parameter Tuning: Adjust cooling rates (0.5°C/hour) and supersaturation levels to avoid twinning. For hygroscopic compounds, use oil-based crystallization .
Q. How can discrepancies between in vitro and in vivo activity data be resolved?
Answer:
- Metabolic Stability: Assess hepatic microsomal clearance (e.g., rat/human S9 fractions) to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) .
- Pharmacokinetic Profiling: Measure plasma protein binding (e.g., >90% bound to albumin) and bioavailability (<20% in rodent models) to adjust dosing regimens .
Q. What strategies mitigate off-target effects in receptor selectivity studies?
Answer:
- Counter-Screening: Test against panels of related receptors (e.g., 5-HT2A, D2) to identify cross-reactivity. For example, a 10-fold selectivity for D3 over D2 receptors was achieved via piperazine chain elongation .
- Molecular Docking: Use cryo-EM or homology models to predict binding poses and guide substituent modifications .
Q. How can computational modeling improve the prediction of metabolic pathways?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
